molecular formula C8H13N3O2 B1330871 N,N-Dimethyl-L-histidine CAS No. 24940-57-6

N,N-Dimethyl-L-histidine

Número de catálogo: B1330871
Número CAS: 24940-57-6
Peso molecular: 183.21 g/mol
Clave InChI: IMOBSLOLPCWZKQ-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

“N,N-Dimethyl-L-histidine” is a chemical compound with the formula C₈H₁₃N₃O₂ . It is a subclass of alkaloid and has a mass of 183.101±0 dalton . The chemical identifiers include canonical SMILES CN(C)C@@HC(=O)O and InChI InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 .


Synthesis Analysis

The synthesis of “this compound” and its biosynthetic pathway intermediates has been reported using either histidine or ergothioneine (ESH) as the starting material . A PLP dependent β-lyase, EgtE, of mycobacteria, having the capability of cleaving the substrate, S - (β-amino-β-carboxyethyl)ergothioneine sulfoxide, to provide ESH .


Molecular Structure Analysis

“this compound” has a molecular structure represented by the formula C₈H₁₃N₃O₂ . The 3D interactive representation of the molecule can be found in the Protein Data Bank .


Physical and Chemical Properties Analysis

“this compound” is a non-polymer with a formal charge of 0 and a formula weight of 183.208 Da . The compound is a subclass of alkaloid .

Aplicaciones Científicas De Investigación

Tautomerism in Histidine

Histidine, a natural amino acid, displays significant relevance in biological processes. Its neutral form, particularly challenging to characterize experimentally due to its physical properties, has been studied for tautomerism. The rotational spectrum of neutral histidine generated in the gas phase revealed its N(ε)H tautomeric form. This study provides insights into the side chain configuration of this proteogenic amino acid, which is crucial for understanding the role of histidine in various biological mechanisms (Bermúdez et al., 2014).

Histidine-Tagged Fusion Protein Arrays

Histidine-tagged fusion protein arrays have been created using nitrilotriacetic acid (NTA) capture probes for studying protein-protein and protein-DNA interactions. This involves a two-step process of immobilizing multiple His-tagged proteins onto patterned NTA monolayers, facilitating surface plasmon resonance imaging (SPR) studies of these interactions. Such arrays are significant for understanding the molecular basis of various biological processes and diseases (Wegner et al., 2003).

L-Methionyl-L Histidinato Complexes

The synthesis and characterization of L-methionyl-L-histidine (H2MetHis) complexes with R2Sn(IV) ions have been conducted, revealing the molecular structure and potential for use as recognition agents. This research contributes to the understanding of how such complexes can be applied in various fields, including medicine and biochemistry (Girasolo et al., 2000).

Enzymatic Methylation of Muscle Proteins

Studies on the biological methylation of histidine in skeletal muscle contractile proteins have shown that histidine residues undergo enzymatic modifications, impacting muscle function and development. This has implications for understanding muscle physiology and diseases related to muscle function (Krzysik et al., 1971).

Histidine in Electron Microscopic Imaging

Histidine residues have been utilized in electron microscopic imaging to label protein N-termini. This innovative approach, based on the affinity of His-tags to nickel, has advanced the capabilities in structural biology and protein studies (Ishijima et al., 2004).

Characterization of Histidine in Alkaline Phosphatase

Research involving the use of beta,beta-[gamma-13C]Dideuteriohistidine in alkaline phosphatase from Escherichia coli has provided insights into the environments of histidine residues in this zinc metalloenzyme. This has broad implications for understanding enzyme mechanisms and designing drugs targeting such enzymes (Otvos & Browne, 1980).

Screening for Methylated Poly(L-histidine)

Methylated poly(L-histidine) has been screened as a DNA carrier, demonstrating its potential in gene delivery. This research contributes to the field of gene therapy and the design of efficient delivery systems (Asayama et al., 2015).

Direcciones Futuras

L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates .

Propiedades

IUPAC Name

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBSLOLPCWZKQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947821
Record name N,N-Dimethylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24940-57-6
Record name N,N-Dimethyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24940-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024940576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the role of N,N-dimethylhistidine in thioamitide biosynthesis?

A1: N,N-dimethylhistidine (hdmHis) is a unique, non-proteinogenic amino acid residue found in thioamitides, a family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Research shows that hdmHis arises from the enzymatic modification of histidine residues within the precursor peptide. This functionalization requires a multi-step process involving an S-adenosyl-l-methionine-dependent protein for bis-N-dimethylation of histidine, followed by β-hydroxylation by a 2-oxoglutarate-Fe(II) monooxygenase. Interestingly, these modifications depend on the presence of the leader peptide and the formation of the AviCys-containing macrocycle, but not on prior peptide thioamidation.

Q2: Can peptides containing N,N-dimethylhistidine be synthesized enzymatically?

A2: While research demonstrates the enzymatic formation of N,N-dimethylhistidine within the context of thioamitide biosynthesis, there is no direct evidence suggesting enzymatic synthesis of peptides containing this modified residue.

Q3: How does the methylation of histidine to N,N-dimethylhistidine occur in Neurospora crassa?

A3: Neurospora crassa utilizes a specific methyltransferase enzyme to convert L-histidine to hercynine (histidine betaine). This enzyme catalyzes the stepwise methylation of L-histidine, forming α-N-methyl-L-histidine and α,N,N-dimethyl-L-histidine as intermediates before the final product, hercynine. The methylation process relies on S-adenosylmethionine as the methyl donor.

Q4: How does the coordination behavior of N,N-dimethylhistidine with copper(II) differ from histidine and Nτ-methylhistidine?

A4: Studies using circular dichroism spectroscopy reveal that N,N-dimethylhistidine exhibits a greater tendency for glycine-like coordination with copper(II) compared to histidine and Nτ-methylhistidine. This preference influences the overall structure and stability of the resulting copper(II) complexes. For instance, bis(N,N-dimethylhistidinato)copper(II) primarily exists as a mixed-chelation complex with one ligand bound glycine-like and the other histamine-like, whereas bis(Nτ-methylhistidinato)copper(II) shows an equilibrium between mixed-chelation and dual histamine-like binding modes.

Q5: Can N,N-dimethylhistidine be incorporated into polymers for biomedical applications?

A5: Yes, N,N-dimethylhistidine can be incorporated into biopolymers. For example, it has been used as a grafting component in biodegradable poly(ethylene glycol)-co-poly(L-lysine) multiblock copolymers. The inclusion of N,N-dimethylhistidine aimed to enhance the endosomal escape ability of these polymers, potentially improving their efficacy as non-viral gene delivery vectors.

Q6: Are there any known protein structures available that provide insights into the interaction of N,N-dimethylhistidine with enzymes?

A6: Yes, recent research has successfully crystallized the ergothioneine-biosynthetic methyltransferase EgtD in complex with both N,N-dimethylhistidine alone and in a ternary complex with N,N-dimethylhistidine and S-adenosylhomocysteine (SAH). These structures provide valuable information about the binding mode and interactions of N,N-dimethylhistidine within the active site of this enzyme, potentially enabling future structure-based drug design efforts.

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